Propofol-d17 β-D-Glucuronide
CAS No.:
Cat. No.: VC0198917
Molecular Formula: C₁₈H₉D₁₇O₇
Molecular Weight: 371.5
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₈H₉D₁₇O₇ |
|---|---|
| Molecular Weight | 371.5 |
Introduction
Chemical Properties and Structure
Propofol-d17 β-D-Glucuronide is a deuterium-labeled version of propofol glucuronide, containing 17 deuterium atoms strategically positioned within the molecular structure. This deuteration significantly alters the mass properties while maintaining virtually identical chemical behavior to the non-deuterated analog.
Basic Chemical Information
The following table outlines the fundamental chemical properties of Propofol-d17 β-D-Glucuronide:
| Property | Value |
|---|---|
| CAS Number | 114991-26-3 (unlabeled), 1683581-05-6 |
| Molecular Formula | C₁₈H₉D₁₇O₇ |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |
| Synonyms | 2,6-Bis(1-methylethyl)phenyl-d17 β-D-Glucopyranosiduronic Acid, Propofol-d17 Glucuronide |
Structurally, the compound features a glucuronic acid moiety linked to the deuterated propofol molecule through a β-glycosidic bond. The deuterium atoms replace hydrogen atoms in the propofol portion, primarily in the isopropyl groups and aromatic ring positions .
Structural Characteristics
The compound maintains the core propofol structure with its characteristic diisopropylphenol arrangement, but with deuterium atoms replacing hydrogens. This strategic labeling produces a compound with nearly identical chemical behavior but distinguishable mass spectrometric properties, making it ideal for use as an internal standard in analytical methodologies .
Synthesis and Metabolic Pathway
Propofol-d17 β-D-Glucuronide is synthesized to mirror the natural metabolic pathway of propofol in the human body. Understanding this pathway provides context for the importance of this deuterated standard.
Metabolic Significance
Propofol undergoes extensive biotransformation in the body through direct glucuronidation via uridine diphosphate glucuronosyltransferase catalysis and through a separate pathway involving cytochrome P450 catalysis. The latter pathway leads to the formation of hydroxypropofol, which subsequently undergoes phase 2 conjugation to form glucuronides and sulfates .
The major metabolic products of propofol include:
-
Propofol glucuronide (PG)
-
4-hydroxypropofol 1-glucuronide (1-QG)
-
4-hydroxypropofol 4-glucuronide (4-QG)
-
4-hydroxypropofol 4-sulfate (4-QS)
The deuterated analog mirrors this primary metabolite structure, with deuterium atoms positioned to maintain equivalent chemical behavior .
Production Methods
The synthesis of Propofol-d17 β-D-Glucuronide involves specialized techniques to incorporate deuterium atoms at specific positions within the propofol structure, followed by glucuronidation. While specific production methods are proprietary to manufacturers, the principle involves isotopic substitution to create a compound that behaves identically in biochemical systems while being distinguishable through mass spectrometry.
Analytical Applications
Propofol-d17 β-D-Glucuronide serves critical functions in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
LC-MS/MS Analysis Parameters
LC-MS/MS analysis of propofol and its metabolites, including the use of Propofol-d17 β-D-Glucuronide as an internal standard, typically employs specific parameters to optimize detection and quantification. The following table outlines typical LC-MS/MS conditions used for analysis:
| Parameter | Setting |
|---|---|
| Detection Mode | MRM (Multiple Reaction Monitoring) |
| MRM Transition | 370.4 → 194.4 |
| Declustering Potential | -64 |
| Collision Energy | -37 |
| Column Type | ZORBAX SB-C18 column (2.1 x 50 mm, 5 μm) |
| Mobile Phase | 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Flow Rate | 0.75 mL/min |
| Shipping Conditions | Blue Ice |
These parameters allow for high sensitivity and specificity in the detection and quantification of propofol metabolites in biological samples .
Internal Standardization Applications
As an internal standard, Propofol-d17 β-D-Glucuronide provides several advantages in analytical procedures:
-
Compensation for matrix effects in biological samples
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Correction for variations in extraction efficiency
-
Adjustment for ionization differences in mass spectrometry
-
Improved precision and accuracy in quantitative analysis
-
Enhanced reliability in pharmacokinetic studies
The deuterated analog behaves nearly identically to the non-deuterated compound during sample preparation and chromatographic separation but can be distinguished by mass spectrometry, making it an ideal internal standard .
Research Applications and Findings
Enzyme Kinetics Studies
Research involving Propofol-d17 β-D-Glucuronide has contributed significantly to understanding the enzyme kinetics of propofol metabolism. Studies have examined the role of various UDP-glucuronosyltransferase (UGT) isoforms in propofol glucuronidation.
A significant study demonstrated sigmoidal kinetics for propofol glucuronidation following incubation with both UGT1A7 and UGT1A8 isoforms. The S50 value (substrate concentration at half maximum velocity) for UGT1A8 was approximately 2-fold higher than the S50 value for UGT1A7, while the Vmax value for UGT1A7 was approximately 3-fold higher than the Vmax value for UGT1A8 .
Table: Enzyme Kinetic Parameters for Propofol Glucuronidation
| UGT Enzyme | Substrate | Model | S50 (μM) | Vmax (pmol/mg/min) | Hill Slope |
|---|---|---|---|---|---|
| UGT1A7 | Propofol | Sigmoidal | 47 | 5939 | 1.8-2.1 |
| UGT1A8 | Propofol | Sigmoidal | 80 | 1627 | 1.9-2.2 |
These findings illustrate the complex nature of propofol metabolism and the importance of specific UGT isoforms in its clearance .
Practical Applications in Bioanalytical Research
Propofol-d17 β-D-Glucuronide plays a crucial role in bioanalytical research, particularly in clinical and forensic settings where propofol detection and quantification are required.
Clinical Monitoring Applications
In clinical settings, analytical methods employing Propofol-d17 β-D-Glucuronide as an internal standard have been developed to monitor propofol metabolism in patients. One study analyzed urine samples from 12 patients who received propofol during surgical treatment, with samples collected daily until discharge. Using a lower limit of quantification (LLOQ) of 0.1 μg/mL, researchers could monitor propofol metabolites over time, providing valuable information about drug clearance and metabolism .
Forensic Applications
The ability to accurately quantify propofol and its metabolites has forensic implications, particularly in cases of suspected propofol misuse. Methods employing deuterated standards like Propofol-d17 β-D-Glucuronide provide the necessary sensitivity and specificity for such applications .
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